6-(2-Thienyl)-2-pyridinecarboxaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is crucial in determining its properties and reactivity. For “2,6-Di(2-thienyl)pyridine”, a related compound, the molecular structure includes a pyridine ring with two thiophene rings attached . The exact structure of “6-(2-Thienyl)-2-pyridinecarboxaldehyde” would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For “2,6-Di(2-thienyl)pyridine”, a related compound, the molecular weight is 243.4 g/mol, and it has a complexity of 212 . The exact properties of “6-(2-Thienyl)-2-pyridinecarboxaldehyde” would need to be determined experimentally.Scientific Research Applications
Synthesis and Reactions
6-(2-Thienyl)-2-pyridinecarboxaldehyde demonstrates significant potential in synthetic chemistry. It has been utilized in the synthesis of various heterocyclic compounds. For example, Abdel-fattah et al. (2012) explored its use in synthesizing 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile and its subsequent reactions to form thieno[2,3-b]pyridine derivatives (Abdel-fattah & Attaby, 2012).
Catalysis
In the field of catalysis, the compound has shown intriguing results. Bianchini et al. (2007) reported that the sulfur atom position in the thienyl group of 6-(thienyl)-2-(imino)pyridine ligands significantly impacts the catalytic activity of cobalt(II) complexes in ethylene oligomerization (Bianchini et al., 2007).
Antimicrobial and Anticancer Activities
Notably, this compound has been linked to biomedical applications, particularly in developing antimicrobial and anticancer agents. Elewa et al. (2021) synthesized derivatives from 6-(2-Thienyl)-2-pyridinecarboxaldehyde and evaluated their antibacterial and antitumor activities, showcasing its potential in medicinal chemistry (Elewa et al., 2021).
Material Science
In material science, 6-(2-Thienyl)-2-pyridinecarboxaldehyde has been used to synthesize compounds with unique properties. For instance, Chahma et al. (2021) discussed the synthesis, characterization, and modeling of oligothiophenes bearing stable radicals derived from this compound, highlighting its relevance in developing novel materials (Chahma, Riopel, & Arteca, 2021).
Electrochemistry
In electrochemistry, the compound has been a key player. Maiti et al. (2006) conducted synthetic, crystallographic, and electrochemical studies on thienyl-substituted corrole complexes of copper and cobalt, where 6-(2-Thienyl)-2-pyridinecarboxaldehyde played a crucial role (Maiti et al., 2006).
Fluorescent Probing
Kimoto et al. (2007) demonstrated the use of an unnatural base pair system, involving a derivative of 6-(2-Thienyl)-2-pyridinecarboxaldehyde, for fluorescent probing in RNA molecules. This application is pivotal in molecular biology and genetics research (Kimoto et al., 2007).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. A safety data sheet for a related compound, “2-(2-Thienyl)ethanol”, indicates that it is harmful if swallowed and recommends avoiding ingestion and inhalation . The exact safety and hazards of “6-(2-Thienyl)-2-pyridinecarboxaldehyde” would need to be determined.
Future Directions
The future directions for research on “6-(2-Thienyl)-2-pyridinecarboxaldehyde” could include further investigation into its synthesis, properties, and potential applications. For instance, acetyl-CoA synthetase 2 (ACSS2), an important member of the acetyl-CoA synthetase (ACSS) family, can catalyze the conversion of acetate to acetyl coenzyme A (acetyl-CoA), which is considered an important intermediate metabolite in the metabolism of energy substrates . This could be a potential area of investigation for “6-(2-Thienyl)-2-pyridinecarboxaldehyde” and similar compounds.
properties
IUPAC Name |
6-thiophen-2-ylpyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJKPQZABOKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442040 | |
Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
CAS RN |
208111-00-6 | |
Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(2-Thienyl)-2-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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